1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 10054-22-5
VCID: VC21240988
InChI: InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19(22)23)15-18(20)21/h17H,2-16H2,1H3,(H,22,23)
SMILES: CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O
Molecular Formula: C19H35NO3
Molecular Weight: 325.5 g/mol

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 10054-22-5

Cat. No.: VC21240988

Molecular Formula: C19H35NO3

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid - 10054-22-5

Specification

CAS No. 10054-22-5
Molecular Formula C19H35NO3
Molecular Weight 325.5 g/mol
IUPAC Name 5-oxo-1-tetradecylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19(22)23)15-18(20)21/h17H,2-16H2,1H3,(H,22,23)
Standard InChI Key WCDFDRGOVVEZCN-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O
Canonical SMILES CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O

Introduction

Chemical Identity and Fundamental Properties

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidinone ring structure with a carboxylic acid group at position 3 and a tetradecyl (C₁₄H₂₉) chain attached to the nitrogen atom at position 1. The compound is registered under CAS number 10054-22-5 and possesses the molecular formula C₁₉H₃₅NO₃ . Its European Inventory of Existing Commercial Chemical Substances (EINECS) number is 233-183-2 .

The compound has a molecular weight of 325.49 g/mol and demonstrates properties typical of both fatty acids and heterocyclic compounds . Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

PropertyValueSource
Melting point75.5-76.5 °C
Boiling point486.9±38.0 °C (Predicted)
Density1.004±0.06 g/cm³ (Predicted)
pKa4.55±0.20 (Predicted)
Molecular weight325.49 g/mol
SMILES notationCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O

Structural Characteristics and Chemical Reactivity

Core Structure

The structural framework of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid consists of three main components:

  • A pyrrolidinone ring (five-membered lactam) responsible for its heterocyclic properties

  • A carboxylic acid group (-COOH) at position 3, contributing to its acidic character

  • A long tetradecyl chain (C₁₄H₂₉) attached to the nitrogen atom, imparting lipophilic properties

This unique combination of structural elements creates a compound with amphiphilic characteristics, possessing both hydrophilic (carboxylic acid group) and hydrophobic (tetradecyl chain) moieties .

Functional Groups and Reactivity

The compound contains several reactive functional groups that influence its chemical behavior:

  • Carboxylic acid group: Provides acidic properties with a predicted pKa of 4.55±0.20, making it capable of forming salts with bases and participating in esterification reactions .

  • Amide group: The lactam ring contains an amide bond that contributes to hydrogen bonding capabilities and influences the compound's solubility profile and potential interactions with biological targets.

  • Long alkyl chain: The tetradecyl substituent enhances lipophilicity and may facilitate interactions with biological membranes or lipophilic domains of proteins.

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

Understanding the properties of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid can be enhanced by comparing it with structurally related compounds. While the search results don't provide direct comparative data for our target compound, insights can be drawn from structurally similar compounds.

For comparison, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 92847-41-1) represents an analog where the tetradecyl chain is replaced with a 3-chlorophenyl group . This substitution significantly alters the physicochemical properties, as shown in Table 2.

Table 2: Comparison of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid with Structurally Related Compounds

Property1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Molecular formulaC₁₉H₃₅NO₃C₁₁H₁₀ClNO₃
Molecular weight325.49 g/mol239.65 g/mol
LipophilicityHigher (due to tetradecyl chain)Lower (XLogP3: 1.1)
Hydrogen bond donors11
Hydrogen bond acceptors33
Topological polar surface areaNot specified in sources57.6 Ų
Expected solubilityMore lipophilic, less water-solubleMore water-soluble than tetradecyl variant

The substitution of the tetradecyl chain with the 3-chlorophenyl group introduces distinct properties to the molecule, particularly affecting solubility, lipophilicity, and potential biological interactions .

Structure-Based Predictions

Based on the structural characteristics, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid likely exhibits:

  • Amphiphilic behavior: The long hydrophobic chain combined with the hydrophilic carboxylic acid group suggests potential surfactant-like properties.

  • Membrane interaction potential: The lipophilic tetradecyl chain may facilitate interactions with biological membranes, potentially influencing cellular uptake.

  • Moderate acidity: With a predicted pKa of 4.55±0.20, the carboxylic acid group would be predominantly ionized at physiological pH (7.4) .

Physicochemical Analysis and Characterization Methods

The characterization of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid typically involves a combination of analytical techniques:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy to identify functional groups

    • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC) for purity assessment

    • Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks

  • Thermal analysis:

    • Differential Scanning Calorimetry (DSC) to confirm the melting point range of 75.5-76.5 °C

    • Thermogravimetric Analysis (TGA) to assess thermal stability

Future Research Directions

Several promising avenues for future research on 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid include:

  • Structure-activity relationship studies: Systematic modification of the tetradecyl chain length and the position of the carboxylic acid group to optimize specific properties or activities.

  • Biological evaluation: Comprehensive screening for antimicrobial, anti-inflammatory, or antioxidant activities.

  • Pharmaceutical formulation studies: Investigation of potential applications in drug delivery systems, leveraging the compound's amphiphilic nature.

  • Synthetic methodology development: Optimization of synthetic routes to improve yield, purity, and scalability.

  • Detailed physicochemical characterization: More comprehensive analysis of solubility profiles, partition coefficients, and behavior in biological systems.

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